3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid
Descripción
Chemical Identity and Nomenclature
3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid exists as stereoisomeric forms with distinct chemical registry numbers and nomenclature systems. The (S)-enantiomer, designated as N-(tert-butoxycarbonyl)-4-fluoro-L-phenylalanine, bears the Chemical Abstracts Service registry number 41153-30-4 and possesses a molecular formula of C14H18FNO4 with a molecular weight of 283.299 grams per mole. Conversely, the (R)-enantiomer, systematically named (R)-3-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)propanoic acid, is registered under CAS number 1280787-04-3 and exhibits an identical molecular formula with a molecular weight of 283.30 grams per mole.
The compound's nomenclature reflects its structural heritage as a derivative of phenylalanine, wherein the para position of the phenyl ring contains a fluorine substituent, and the amino group is protected by a tert-butoxycarbonyl group. Alternative nomenclature systems designate this compound as Boc-4-fluoro-phenylalanine, N-alpha-tert-butyloxycarbonyl-4-fluorophenylalanine, or simply Boc-Phe(4-F)-OH in abbreviated peptide nomenclature. The compound belongs to the broader class of fluorinated aromatic amino acids that have garnered significant attention in medicinal chemistry due to their unique physicochemical properties.
The Simplified Molecular Input Line Entry System representation for the (S)-enantiomer is CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O, while the International Chemical Identifier key is RCXSXRAUMLKRRL-NSHDSACASA-N. These standardized identifiers facilitate unambiguous compound identification across chemical databases and literature sources.
Structural Elucidation and Stereochemistry
The molecular architecture of this compound encompasses a chiral alpha-carbon center that gives rise to two enantiomeric forms with distinct biological activities and synthetic applications. The (S)-configuration, corresponding to the naturally occurring L-amino acid series, adopts a spatial arrangement where the carboxyl group, amino group, hydrogen atom, and 4-fluorobenzyl side chain are positioned according to the Cahn-Ingold-Prelog priority rules.
Structural analysis reveals that the tert-butoxycarbonyl protecting group serves as a bulky, electron-withdrawing moiety that influences both the compound's reactivity and conformational preferences. The protection strategy prevents unwanted side reactions during peptide coupling procedures and maintains the amino acid's integrity throughout synthetic transformations. The para-fluorine substitution on the phenyl ring introduces unique electronic properties, including increased electronegativity and altered π-electron density distribution, which collectively influence the compound's binding interactions and metabolic stability.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C14H18FNO4 | |
| Molecular Weight | 283.299 g/mol | |
| Chiral Centers | 1 (α-carbon) | |
| Fluorine Position | Para (4-position) | |
| Protecting Group | tert-Butoxycarbonyl |
The compound's three-dimensional structure exhibits conformational flexibility around the side chain, with the fluorinated phenyl group capable of adopting multiple rotameric states. Nuclear magnetic resonance studies have demonstrated that fluorine incorporation can influence the preferred conformational states of phenylalanine derivatives, potentially affecting their binding affinities and biological activities. The presence of the fluorine atom also enables unique spectroscopic investigations, including 19F nuclear magnetic resonance studies that provide insights into local chemical environments and dynamic processes.
Physical State and Appearance Properties
This compound typically manifests as a white crystalline powder under standard laboratory conditions, exhibiting characteristic physical properties that facilitate its handling and purification. The (S)-enantiomer displays a melting point range of 83°C to 86°C, indicating good thermal stability under normal storage conditions. The compound demonstrates a specific optical rotation of [α]D20 = +27 ± 2° when measured at a concentration of 1 gram per 100 milliliters in ethyl acetate, confirming its chiral nature and enantiomeric purity.
The physical appearance of the compound as a white powder facilitates visual identification and quality assessment during synthetic procedures. The crystalline nature suggests an ordered molecular packing arrangement that contributes to the compound's stability and shelf life. Commercial suppliers typically report purity levels of 95% or higher, determined through thin-layer chromatography or high-performance liquid chromatography methods.
Solubility characteristics of the compound reflect the balance between the hydrophobic tert-butoxycarbonyl protecting group, the fluorinated aromatic ring, and the polar carboxylic acid functionality. The presence of the fluorine atom enhances the compound's lipophilicity compared to the non-fluorinated phenylalanine analog, potentially improving membrane permeability and bioavailability in pharmaceutical applications. These physical properties collectively contribute to the compound's utility in solid-phase peptide synthesis and solution-phase coupling reactions.
Historical Context in Fluorinated Amino Acid Research
The development of fluorinated amino acids, including this compound, represents a significant milestone in the evolution of protein engineering and medicinal chemistry research. Historical investigations into fluorinated phenylalanine derivatives can be traced to early studies exploring the biological effects of amino acid analogs on cellular metabolism and protein synthesis. These pioneering experiments demonstrated that para-fluorophenylalanine could inhibit protein synthesis through competitive interactions with phenylalanine, establishing the foundation for subsequent therapeutic applications.
The systematic incorporation of fluorine into amino acid structures gained momentum during the late twentieth century as researchers recognized the unique properties imparted by fluorine substitution. The development of efficient synthetic methodologies for preparing fluorinated amino acids, including photooxidative cyanation processes and metal-catalyzed fluorination reactions, has facilitated broader access to these valuable building blocks. Contemporary research has demonstrated that fluorinated amino acids can enhance protein stability, alter enzymatic activity, and provide novel tools for structural biology investigations.
Recent advances in fluorinated amino acid chemistry have focused on developing protecting-group-free synthetic approaches and expanding the structural diversity of available fluorinated building blocks. The emergence of flow chemistry techniques has enabled large-scale production of fluorinated amino acids, addressing previous limitations in compound availability that hindered broader applications. These technological developments have positioned fluorinated amino acids, including the tert-butoxycarbonyl-protected derivatives, as essential components in modern peptide and protein research.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMGSGFHPJNEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690999-28-0 | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Actividad Biológica
3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid, also known as Boc-3-(4-fluorophenyl)alanine, is a compound of interest in medicinal chemistry due to its structural characteristics that may influence biological activity and pharmacokinetics. This article reviews the biological activity of this compound, including its potential applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18FNO4
- Molecular Weight : 297.32 g/mol
- CAS Number : 284493-72-7
- Melting Point : 138 - 140 °C
- Purity : ≥95%
The presence of the tert-butoxycarbonyl (Boc) protecting group in the structure allows for selective removal under mild acidic conditions, making it a useful precursor in peptide synthesis. The 4-fluorophenyl moiety is significant for enhancing lipophilicity and potentially improving binding affinity to biological targets. Research indicates that compounds with similar structures may act as selective inhibitors in various biochemical pathways.
In Vitro Studies
Initial studies have shown that this compound exhibits activity against specific enzymes and receptors. For instance:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain proteases and kinases, which play critical roles in cellular signaling pathways.
- Cell Viability Assays : Cytotoxicity assays conducted on various cancer cell lines indicate that this compound can reduce cell viability, suggesting potential anti-cancer properties.
Structure-Activity Relationship (SAR)
The fluorinated phenyl ring contributes to the compound's biological profile by influencing its interaction with target proteins. Comparative studies with non-fluorinated analogs demonstrate enhanced potency and selectivity due to the electronic effects imparted by the fluorine atom.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of Boc-3-(4-fluorophenyl)alanine derivatives. The results indicated that modifications to the Boc group significantly affected the compounds' ability to induce apoptosis in breast cancer cells. The most effective derivative exhibited a half-maximal inhibitory concentration (IC50) of 5 µM.
Case Study 2: Anti-inflammatory Effects
Research highlighted in Bioorganic & Medicinal Chemistry Letters examined the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 284493-72-7 | 5 | Apoptosis induction in cancer cells |
| N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-alanine | 1236349-77-1 | 10 | Enzyme inhibition |
| Boc-phenylalanine | 1500-12-0 | 15 | General cytotoxicity |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional attributes of 3-{[(tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid can be compared to related analogs through the following key parameters:
Structural Modifications and Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for preparing 3-{[(tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group. A common method starts with the reaction of 2-amino-3-(4-fluorophenyl)propanoic acid derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (Et3N) in dichloromethane (DCM) or tetrahydrofuran (THF). Post-reaction, purification via aqueous workup (using LiOH for hydrolysis) and chromatography or recrystallization ensures high purity .
Q. How does the Boc-protected amino group influence the compound’s reactivity in peptide synthesis?
The Boc group acts as a temporary protecting agent for the amino group, preventing unwanted side reactions during peptide elongation. Its stability under basic conditions and ease of removal via acidic cleavage (e.g., trifluoroacetic acid) make it ideal for solid-phase peptide synthesis (SPPS). This allows sequential coupling of amino acids without deprotecting intermediate steps .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm stereochemistry and structural integrity (e.g., distinguishing S/R configurations).
- HPLC : For assessing purity, especially after synthesis or purification.
- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS showing [M+H]<sup>+</sup> at m/z 310–330).
- IR spectroscopy : To identify functional groups like the carbonyl (C=O) stretch at ~1700 cm<sup>-1</sup> .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity or selectivity?
Comparative studies with analogs (e.g., 3-fluorophenyl or trifluoromethylphenyl derivatives) reveal that:
- Substituent position : The 4-fluorophenyl group enhances binding to aromatic pockets in enzymes like proteases.
- Backbone flexibility : Replacing dimethylpropanoic acid with a methyl ester (e.g., ethyl ester in ) improves membrane permeability.
| Compound Variation | Key Property Change | Reference |
|---|---|---|
| 3-(3-fluorophenyl) derivative | Reduced enzyme inhibition potency | |
| Trifluoromethylphenyl substitution | Increased metabolic stability |
Q. What experimental strategies resolve contradictions in enzymatic inhibition data?
Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, ionic strength). To address this:
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.
- Use molecular docking to predict binding modes and validate with mutagenesis studies (e.g., replacing key residues in the enzyme active site) .
Q. How can reaction yields be optimized during scale-up synthesis?
Key factors include:
Q. What are the challenges in assessing the compound’s pharmacokinetic (PK) properties?
- Low solubility : The carboxylic acid moiety may reduce bioavailability. Solutions include ester prodrugs (e.g., methyl ester in ).
- Metabolic stability : Fluorine substitution at the 4-position slows oxidative metabolism by cytochrome P450 enzymes, as shown in in vitro microsomal assays .
Data Contradiction Analysis
Q. Why do studies report varying biological activities for structurally similar analogs?
Discrepancies often stem from:
- Stereochemical purity : Impurities in the S/R configuration (e.g., vs. 11) alter binding kinetics.
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., fluorescence vs. radiometric assays).
- Protecting group interference : The Boc group may sterically hinder interactions in certain enzyme pockets .
Methodological Recommendations
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) at the phenyl ring.
- Step 2 : Test in parallel assays (e.g., enzyme inhibition, cellular uptake) to isolate structural effects.
- Step 3 : Use computational tools (e.g., molecular dynamics simulations) to rationalize observed trends .
Q. Best practices for validating target engagement in cellular models
- Chemical proteomics : Use photoaffinity probes derived from the compound to pull down target proteins.
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
